molecular formula C11H9F3N2O2S B5148158 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5148158
M. Wt: 290.26 g/mol
InChI Key: XVUQBTUAXPJLQF-UHFFFAOYSA-N
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Description

3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a thiazolidinedione ring

Properties

IUPAC Name

3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-6-16-9(17)5-19-10(16)18/h1-4,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQBTUAXPJLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The amino group is then introduced through amination reactions, often using ammonia or primary amines under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolidinedione ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the trifluoromethyl group or the amino group to produce corresponding reduced forms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the thiazolidinedione ring, reduced forms of the trifluoromethyl group, and substituted derivatives at the amino or thiazolidinedione positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology

In biological research, 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine

This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features make it a candidate for drug design, especially for targeting diseases that involve thiazolidinedione receptors or pathways influenced by trifluoromethyl groups.

Industry

In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its unique properties can contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to receptors or enzymes, while the thiazolidinedione ring can modulate biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinediones: : These compounds share the thiazolidinedione ring structure and are used in the treatment of diabetes.

  • Trifluoromethylated phenyl compounds: : These compounds contain the trifluoromethyl group and are used in various pharmaceutical and agrochemical applications.

  • Amino derivatives: : Compounds with amino groups similar to those in the target molecule, used in drug design and synthesis.

Uniqueness

3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the trifluoromethyl group, amino group, and thiazolidinedione ring. This combination provides distinct chemical and biological properties that are not found in other compounds, making it valuable for specific applications.

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